(5-Fluoropyridin-3-yl)methanamine dihydrochloride

Description

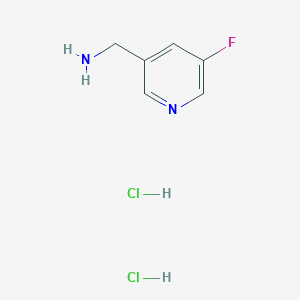

Structure

3D Structure of Parent

Properties

IUPAC Name |

(5-fluoropyridin-3-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2.2ClH/c7-6-1-5(2-8)3-9-4-6;;/h1,3-4H,2,8H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXOAPLQELPXLLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23586-97-2 | |

| Record name | (5-fluoropyridin-3-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Substitution of Halogenated Pyridine Derivatives

This method leverages halogenated intermediates to introduce the aminomethyl group via nucleophilic aromatic substitution (SNAr).

Procedure :

- Starting Material : 3-Chloro-5-fluoropyridine is treated with methanamine in dimethylformamide (DMF) at 80–100°C for 12–24 hours.

- Salt Formation : The product is precipitated using hydrochloric acid (HCl) to form the dihydrochloride salt.

Key Data :

| Parameter | Details | Source |

|---|---|---|

| Starting Material | 3-Chloro-5-fluoropyridine | |

| Reagent | Methanamine | |

| Solvent | DMF | |

| Reaction Temperature | 80–100°C | |

| Yield (Estimated) | 60–75% |

Advantages : Direct substitution minimizes side reactions.

Limitations : Requires high-purity halogenated precursors.

Reductive Amination of Pyridine Carbaldehyde Intermediates

This route employs reductive amination to convert aldehyde intermediates into primary amines.

Procedure :

- Aldehyde Synthesis : 5-Fluoronicotinic acid is reduced to 5-fluoronicotinyl alcohol using lithium aluminum hydride (LiAlH₄), followed by oxidation to 5-fluoronicotinaldehyde via Dess-Martin periodinane.

- Reductive Amination : The aldehyde reacts with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C for 6 hours.

- Salt Formation : HCl gas is introduced to form the dihydrochloride salt.

Key Data :

| Parameter | Details | Source |

|---|---|---|

| Aldehyde Precursor | 5-Fluoronicotinaldehyde | |

| Reducing Agent | NaBH₃CN | |

| Solvent | Methanol | |

| Reaction Time | 6 hours | |

| Yield (Estimated) | 50–65% |

Advantages : High selectivity for primary amine formation.

Limitations : Multi-step synthesis increases complexity.

Mannich-Type Aminomethylation

This method utilizes formaldehyde and ammonia to introduce the aminomethyl group via a one-pot reaction.

Procedure :

- Reaction Setup : 5-Fluoropyridine is heated with formaldehyde (37% w/w) and aqueous ammonia (28%) at 60°C for 8 hours.

- Acidification : The crude product is treated with concentrated HCl to precipitate the dihydrochloride salt.

Key Data :

| Parameter | Details | Source |

|---|---|---|

| Reactants | Formaldehyde, Ammonia | |

| Temperature | 60°C | |

| Reaction Time | 8 hours | |

| Yield (Estimated) | 40–55% |

Advantages : Scalable for industrial production.

Limitations : Moderate yields due to competing side reactions.

Gabriel Synthesis via Phthalimide Intermediate

The Gabriel synthesis protects the amine group during substitution, enhancing reaction control.

Procedure :

- Phthalimide Formation : 3-Bromo-5-fluoropyridine reacts with potassium phthalimide in DMF at 120°C for 24 hours.

- Deprotection : Hydrazine hydrate cleaves the phthalimide group, releasing the primary amine.

- Salt Formation : HCl is added to form the dihydrochloride salt.

Key Data :

| Parameter | Details | Source |

|---|---|---|

| Protecting Group | Potassium phthalimide | |

| Deprotection Reagent | Hydrazine hydrate | |

| Solvent | DMF | |

| Yield (Estimated) | 70–85% |

Advantages : High yields and purity.

Limitations : Requires toxic hydrazine for deprotection.

Comparative Analysis of Synthetic Routes

| Method | Yield Range | Scalability | Cost Efficiency |

|---|---|---|---|

| Nucleophilic Substitution | 60–75% | High | Moderate |

| Reductive Amination | 50–65% | Moderate | High |

| Mannich-Type | 40–55% | High | Low |

| Gabriel Synthesis | 70–85% | Low | High |

Key Findings :

- The Gabriel synthesis offers the highest yields but is limited by scalability.

- Nucleophilic substitution balances yield and industrial feasibility.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effective halogenated precursors (e.g., 3-chloro-5-fluoropyridine) and continuous flow reactors to optimize temperature and pressure control. Post-synthesis purification via crystallization in ethanol/water mixtures ensures >98% purity.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoropyridin-3-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ammonium chloride in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding pyridine N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

(5-Fluoropyridin-3-yl)methanamine dihydrochloride features a pyridine ring with a fluorine substituent, enhancing its lipophilicity and biological activity. The presence of the amine group allows for potential interactions with various biological targets, making it a valuable candidate in drug design.

Pharmaceutical Applications

-

Oncology :

- The compound has shown promise in targeting specific cancer cell lines. Its structural features may enhance binding affinity to receptors involved in tumor growth and proliferation.

- Case Study : Research indicates that this compound exhibits cytotoxic effects against certain cancer types, suggesting its potential as an anticancer agent .

- Antibacterial Activity :

- Antimalarial Research :

Biological Mechanisms

The mechanisms of action for this compound are primarily linked to its ability to interact with biological targets such as enzymes and receptors. This interaction can lead to inhibition of critical pathways in disease processes.

Binding Affinity Studies

Quantitative structure-activity relationship (QSAR) studies have been employed to understand how variations in the chemical structure affect biological activity. These insights guide further modifications for enhanced efficacy.

Synthetic Applications

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex heterocyclic compounds.

- Building Block for Drug Development :

-

Agrochemical Applications :

- The compound's properties make it suitable for developing agrochemicals, contributing to agricultural research aimed at improving crop protection strategies.

Data Summary Table

Mechanism of Action

The mechanism of action of (5-Fluoropyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity. It can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The methanamine group can form hydrogen bonds with biological molecules, further contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (5-Fluoropyridin-3-yl)methanamine dihydrochloride with structurally related pyridine-based dihydrochloride salts, focusing on molecular properties, substituent effects, and applications:

Key Comparative Insights:

Substituent Effects on Basicity and Reactivity :

- Fluorine and chlorine (electron-withdrawing) reduce the basicity of the amine group compared to methoxy (electron-donating) substituents .

- Trifluoromethyl (CF₃) groups significantly increase lipophilicity, which may enhance blood-brain barrier permeability in drug candidates .

Solubility and Stability :

- Dihydrochloride salts (e.g., this compound) exhibit higher aqueous solubility than freebase forms, critical for formulation .

- Chloro-substituted analogs (e.g., 3-chloro-5-fluoro derivatives) may show lower hydrolytic stability under basic conditions .

Biological Applications :

Biological Activity

(5-Fluoropyridin-3-yl)methanamine dihydrochloride is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorine atom at the 5-position of the pyridine ring, which significantly influences its chemical reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

The unique positioning of the fluorine atom in this compound enhances its electron-withdrawing properties, which can affect its binding affinity to various biological targets, including enzymes and receptors. The methanamine group allows for hydrogen bonding, further facilitating interactions with biological molecules.

| Property | Value |

|---|---|

| Molecular Formula | C7H9Cl2FN |

| Molecular Weight | 195.06 g/mol |

| Melting Point | 200-202 °C |

| Solubility | Soluble in water and ethanol |

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that compounds with similar structures exhibit inhibitory effects on phosphodiesterases (PDEs), which are critical in various signaling pathways. The inhibition of PDEs can lead to increased levels of cyclic nucleotides, thereby enhancing cellular responses to hormonal stimuli .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, potentially making it a candidate for developing new antibiotics. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic processes .

Case Studies

- Antimalarial Activity : A study explored the optimization of pyridine-based compounds for antimalarial activity against Plasmodium falciparum. Although this compound was not the primary focus, related fluorinated derivatives demonstrated significant reductions in parasitemia in rodent models, suggesting potential pathways for further exploration .

- Cancer Research : In cancer studies, compounds similar to this compound have shown promising results in inhibiting tumor growth in various cell lines, including breast and leukemia cells. These studies point towards a potential role for this compound in cancer therapy through apoptosis induction and cell cycle arrest mechanisms .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other fluorinated pyridine derivatives:

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Enzyme Inhibition | Anticancer Activity |

|---|---|---|---|

| This compound | Moderate | Yes | Yes |

| (4-Fluoropyridin-3-yl)methanamine dihydrochloride | Low | Yes | Moderate |

| (3-Fluoropyridin-2-yl)methanamine dihydrochloride | High | Moderate | Low |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5-Fluoropyridin-3-yl)methanamine dihydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves fluorination of pyridine precursors using agents like Selectfluor or DAST (diethylaminosulfur trifluoride), followed by amine functionalization and hydrochlorination. For example, fluoropyridine intermediates can undergo nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl fluorination) . Reaction temperature (e.g., 0–80°C) and catalyst choice (e.g., Pd for cross-coupling) critically affect yield and purity. Optimizing stoichiometry of HCl during hydrochlorination ensures dihydrochloride salt formation .

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

- Methodological Answer : Use a combination of:

- NMR (<sup>1</sup>H/<sup>19</sup>F) to confirm fluoropyridine ring substitution and amine protonation.

- HPLC-MS (with reverse-phase C18 columns) to assess purity (>95%) and detect hydrolytic byproducts.

- X-ray crystallography (via SHELXL refinement ) for absolute configuration determination, especially if chirality is introduced.

- Elemental analysis to validate stoichiometry of Cl⁻ counterions .

Q. How should researchers handle solubility and stability challenges in aqueous and organic solvents?

- Methodological Answer : The compound is hygroscopic and typically soluble in polar solvents (water, methanol). For long-term storage, keep under inert gas (N2) at –20°C in amber vials to prevent degradation. In biological assays, prepare fresh solutions in PBS (pH 7.4) with <0.1% DMSO to avoid precipitation. Stability studies under varying pH (3–9) and temperature (4–37°C) are advised to identify optimal handling conditions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the fluoropyridine ring in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing fluorine at the 5-position activates the pyridine ring for nucleophilic attack at the 3-position. Computational studies (DFT) can model charge distribution, showing enhanced electrophilicity at C3 due to fluorine’s inductive effect. Experimentally, track reaction kinetics using <sup>19</sup>F NMR to monitor substituent effects on ring activation .

Q. How can structural analogs of this compound guide structure-activity relationship (SAR) studies in drug discovery?

- Methodological Answer : Replace the fluorine atom with Cl, CF3, or OCH3 to assess electronic effects on target binding. For example, trifluoromethyl analogs (e.g., [4-(Trifluoromethyl)pyridin-3-yl]methanamine ) show enhanced lipophilicity (logP +0.5), improving blood-brain barrier penetration. Use in vitro assays (e.g., enzyme inhibition) paired with molecular docking (AutoDock Vina) to correlate substituent effects with bioactivity .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies may arise from impurity profiles (e.g., residual solvents affecting assay results) or buffer conditions. Perform orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50) and validate batches via LC-MS. Cross-reference with structurally validated analogs (e.g., [5-Bromopyridin-2-yl]methanamine ) to isolate fluorine-specific effects .

Q. How can computational modeling predict metabolic pathways or toxicity for this compound?

- Methodological Answer : Use ADMET predictors (e.g., SwissADME) to estimate metabolic sites (e.g., amine oxidation via CYP450). Dock the compound into homology models of hepatic enzymes (e.g., CYP3A4) to identify potential toxicophores. Experimentally, validate predictions with microsomal stability assays and Ames tests .

Q. What crystallographic techniques are optimal for resolving protonation states in hydrochloride salts?

- Methodological Answer : High-resolution X-ray diffraction (λ = 0.7–1.0 Å) with SHELXL refinement can locate Cl⁻ ions and amine protonation. For ambiguous cases, pair with solid-state NMR (<sup>15</sup>N) to confirm hydrogen bonding networks. Note that dihydrochloride salts often form hydrates; monitor crystal packing via PLATON analysis .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.